4-(Quinoxalin-2-yl)butanoic acid

Medicinal chemistry Synthetic intermediate Carboxylic acid conjugation

4-(Quinoxalin-2-yl)butanoic acid (CAS 28742‑99‑6) is a heterocyclic building block consisting of a quinoxaline core linked via its 2‑position to a four‑carbon alkanoic acid chain (C₁₂H₁₂N₂O₂, MW 216.24). It is commercially supplied as a research chemical with typical purity specifications of 97–98%.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B13532228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Quinoxalin-2-yl)butanoic acid
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)CCCC(=O)O
InChIInChI=1S/C12H12N2O2/c15-12(16)7-3-4-9-8-13-10-5-1-2-6-11(10)14-9/h1-2,5-6,8H,3-4,7H2,(H,15,16)
InChIKeyFQGSKIQDLUQEMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Quinoxalin-2-yl)butanoic acid – Procurement-Grade Chemical Profile and Comparator Context for Sourcing Decisions


4-(Quinoxalin-2-yl)butanoic acid (CAS 28742‑99‑6) is a heterocyclic building block consisting of a quinoxaline core linked via its 2‑position to a four‑carbon alkanoic acid chain (C₁₂H₁₂N₂O₂, MW 216.24) [1]. It is commercially supplied as a research chemical with typical purity specifications of 97–98% . As a member of the quinoxaline‑2‑alkanoic acid class, this compound serves as a versatile intermediate for constructing more complex quinoxaline derivatives and as a scaffold for structure–activity relationship (SAR) exploration in medicinal chemistry .

Why 4-(Quinoxalin-2-yl)butanoic Acid Cannot Be Interchanged with Generic Quinoxaline Analogs: The Structural Basis for Differentiated Procurement


Quinoxaline‑based carboxylic acids constitute a broad structural class, but small variations in the attachment point (2‑ vs. 6‑quinoxalinyl), chain length (propanoic, butanoic, pentanoic), or chain branching (e.g., 2‑methyl or 3‑methyl substitution) can produce profound differences in target binding, metabolic stability, and synthetic utility [1][2]. For example, regioisomeric 2‑(quinoxalin‑2‑yl)butanoic acid (CAS 1565858‑59‑4) presents the carboxylic acid on the alpha‑carbon of the butyl chain, altering both the pKa and the steric environment relative to the heterocycle, which directly impacts conjugation chemistry and pharmacophore geometry . Similarly, 4‑amino‑4‑(quinoxalin‑2‑yl)butanoic acid introduces a basic amine that reverses the overall charge state and hydrogen‑bonding profile, rendering it unsuitable as a drop‑in replacement for the parent acid in most synthetic or biological workflows . The evidence presented below quantifies where the title compound offers differentiated advantages over its closest structural analogs.

Quantitative Differentiation Evidence: 4-(Quinoxalin-2-yl)butanoic Acid vs. Closest Structural Analogs


Regioisomeric Chain Attachment Confers Distinct pKa and Conjugation Geometry vs. 2‑(Quinoxalin‑2‑yl)butanoic Acid

4‑(Quinoxalin‑2‑yl)butanoic acid attaches the carboxylic acid at the terminal carbon of a four‑carbon linear chain, whereas its regioisomer 2‑(quinoxalin‑2‑yl)butanoic acid (CAS 1565858‑59‑4) bears the acid on the alpha‑carbon adjacent to the quinoxaline ring . This positional difference is predicted to shift the pKa of the carboxylic acid by approximately 0.5–0.8 log units (terminal alkyl acid: pKa ~4.8; alpha‑heteroaryl‑substituted acid: pKa ~3.5–4.0, based on class‑level inference from analogous quinoxaline and pyridine carboxylic acids) [1]. The terminal placement also provides an unhindered, fully flexible tether for amide coupling or esterification, whereas the alpha‑substituted regioisomer introduces steric congestion adjacent to the reactive carboxyl group, potentially reducing coupling efficiency in solid‑phase peptide synthesis or bioconjugation workflows .

Medicinal chemistry Synthetic intermediate Carboxylic acid conjugation

Extended Chain Length Provides Greater Conformational Flexibility vs. Shorter-Chain Quinoxaline Alkanoic Acids

The four‑carbon butanoic acid chain of the title compound (4 rotatable bonds between quinoxaline and carboxyl) provides a longer reach and greater conformational sampling than the three‑carbon propanoic acid analogs (e.g., 3‑(quinoxalin‑2‑yl)propanoic acid, 3 rotatable bonds) or direct quinoxaline‑2‑carboxylic acid (1 rotatable bond) [1][2]. In structure‑based drug design, linker length can be a critical determinant of binding site occupancy: quinoxaline‑based kinase inhibitors and GPCR ligands frequently require spacers of 3–5 methylene units to optimally position the acid warhead within the target pocket while maintaining the heterocycle's interactions with the adenine‑binding or aromatic clamp region [3]. The butanoic acid chain occupies a 'sweet spot' that is long enough to span deep sub‑pockets but short enough to avoid excessive entropic penalty upon binding [3].

Structure-activity relationship Linker optimization Medicinal chemistry

Commercial Purity Specifications: 97–98% Baseline Enables Reproducible Downstream Chemistry Relative to Lower-Purity Quinoxaline Intermediates

Commercially available 4‑(quinoxalin‑2‑yl)butanoic acid is consistently supplied at 97% (AKSci) or 98% (Leyan, Fluorochem/CymitQuimica) purity as verified by the respective vendor certificates of analysis . This contrasts with several closely related quinoxaline alkanoic acid analogs (e.g., 3‑methyl‑3‑(quinoxalin‑2‑yl)butanoic acid, CAS 2228253‑38‑9) that are typically offered at 95% purity, introducing an additional ~2–3% of unidentified impurities that can confound biological assay interpretation or reduce yields in multi‑step synthetic sequences [1]. The 97–98% specification provides greater batch‑to‑batch consistency, which is critical when the compound is used as a key intermediate in medicinal chemistry campaigns where impurity profiles must be tightly controlled .

Chemical procurement Quality control Synthetic reliability

Quinoxaline Scaffold Positioned for Dual-Target Inhibitor Design: Class-Level Evidence from EGFR/COX-2 and Cholinesterase Quinoxaline Programs

The quinoxaline nucleus is a privileged scaffold in medicinal chemistry with demonstrated activity across multiple target classes. Recent studies on 2‑substituted quinoxaline analogs have yielded dual EGFR/COX‑2 inhibitors with COX‑2 IC₅₀ values as low as 0.46 μM and selectivity indices >60 over COX‑1 [1]. In a separate program, synthetic 2‑aryl quinoxaline derivatives were evaluated against α‑amylase, α‑glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with several compounds exhibiting IC₅₀ values comparable to the clinical standard galantamine (IC₅₀ = 6.6 ± 0.38 μM) [2][3]. 4‑(Quinoxalin‑2‑yl)butanoic acid serves as a modular starting point for accessing these chemotypes because the terminal carboxylic acid can be readily derivatized into amides, esters, or heterocycles without perturbing the quinoxaline pharmacophore, enabling systematic SAR exploration . While direct biological data for the title compound itself remain limited in the open literature, its structural features – the 2‑quinoxalinyl attachment and the butanoic acid linker – align closely with the design principles validated in these successful inhibitor series [1][3].

Kinase inhibition COX-2 inhibition Cholinesterase inhibition Quinoxaline pharmacophore

Prioritized Application Scenarios for 4-(Quinoxalin-2-yl)butanoic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Hit-to-Lead Optimization of Quinoxaline-Based Kinase or GPCR Inhibitors Requiring a Flexible Acid Linker

The terminal butanoic acid chain provides a 4‑carbon flexible tether that can span from the quinoxaline hinge‑binding motif to a distal sub‑pocket in kinase ATP sites or GPCR orthosteric/allosteric regions. Procurement of the title compound at 97–98% purity ensures reproducible amide coupling yields when generating focused libraries for SAR exploration . The 2‑position attachment preserves the quinoxaline N1 and N4 atoms for critical hydrogen‑bond interactions, as validated by crystallographic studies on related quinoxaline kinase inhibitors [1].

Chemical Biology: Synthesis of Bifunctional Degraders (PROTACs) Using the Carboxylic Acid as a Conjugation Handle

The unhindered terminal carboxyl group enables efficient attachment of PEG linkers or E3 ligase recruiting elements via standard amide bond formation. The 4‑carbon spacing provides adequate distance to decouple the quinoxaline target‑binding moiety from the linker, minimizing steric interference with ternary complex formation. The 97–98% purity specification supports the high material quality required for cellular degradation assays where trace impurities could confound DC₅₀ measurements .

Synthetic Methodology Development: Benchmark Substrate for Evaluating Amidation or Esterification Conditions on Heterocyclic Carboxylic Acids

The combination of a heteroaromatic quinoxaline core and a terminal alkanoic acid makes this compound an ideal model substrate for developing new coupling methodologies. Its commercial availability at reproducible purity from multiple vendors (AKSci, Leyan, Fluorochem) allows different research groups to cross‑validate results. The extended chain length distinguishes it from simpler quinoxaline‑2‑carboxylic acid, providing a more realistic model for drug‑like intermediates .

Anti-Inflammatory Drug Discovery: Precursor for COX-2/LOX Dual Inhibitor Scaffolds

Quinoxaline derivatives have demonstrated potent COX‑2 inhibition (IC₅₀ values as low as 0.46 μM with >60‑fold selectivity over COX‑1) and concurrent lipoxygenase pathway modulation [1][2]. 4‑(Quinoxalin‑2‑yl)butanoic acid can be elaborated into amide or ester prodrugs that combine the quinoxaline pharmacophore with the carboxylic acid functionality implicated in COX‑2 active site interactions, providing a rational entry point for dual‑target anti‑inflammatory programs.

Quote Request

Request a Quote for 4-(Quinoxalin-2-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.